1-(chloromethyl)-4-methoxynaphthalene
Overview
Description
1-(chloromethyl)-4-methoxynaphthalene is an organic compound with the molecular formula C12H11ClO. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 4-position and a chloromethyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(chloromethyl)-4-methoxynaphthalene typically involves the chloromethylation of 4-methoxynaphthalene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions generally include:
- Temperature: 0-5°C
- Reaction time: 2-3 hours
- Solvent: Dichloromethane or chloroform
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions
- Efficient separation and purification techniques such as distillation and recrystallization to obtain high-purity products
Chemical Reactions Analysis
Types of Reactions: 1-(chloromethyl)-4-methoxynaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at room temperature.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products:
Nucleophilic Substitution: Formation of substituted naphthalenes with various functional groups.
Oxidation: Formation of 4-methoxy-1-formylnaphthalene.
Reduction: Formation of 4-methoxy-1-methylnaphthalene.
Scientific Research Applications
1-(chloromethyl)-4-methoxynaphthalene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(chloromethyl)-4-methoxynaphthalene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Chloromethyl)naphthalene: Lacks the methoxy group, making it less reactive in certain chemical reactions.
4-Methoxy-1-methylnaphthalene: Lacks the chloromethyl group, reducing its potential for nucleophilic substitution reactions.
Uniqueness: This combination of functional groups allows for versatile modifications and the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
1-(chloromethyl)-4-methoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUXXCCODHHJJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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